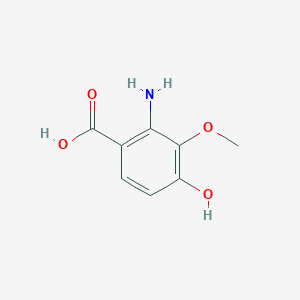
Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 4 and 6, a phenyl group at position 5, and a pyridinyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the condensation of amidines with β-dicarbonyl compounds. For the preparation of 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-pyrimidine, a common method involves the reaction of 2-chloropyridine with benzoyl chloride in the presence of a base, followed by cyclization with guanidine . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Amino or thio-substituted pyrimidines.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Applications De Recherche Scientifique
Chemistry: Pyrimidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- has shown potential in various biological applications. It exhibits anti-inflammatory, antiviral, and anticancer activities. The compound can inhibit the activity of certain enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it can induce apoptosis by interfering with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
- Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)-
- Pyrimidine, 4,6-dichloro-5-(2-trifluoromethylphenyl)-
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
Comparison: While these compounds share the pyrimidine core structure, their substituents at various positions confer different chemical and biological properties. For example, the presence of a trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while amino groups can increase its solubility and reactivity .
Propriétés
Numéro CAS |
10198-78-4 |
|---|---|
Formule moléculaire |
C15H9Cl2N3 |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
4,6-dichloro-5-phenyl-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C15H9Cl2N3/c16-13-12(10-6-2-1-3-7-10)14(17)20-15(19-13)11-8-4-5-9-18-11/h1-9H |
Clé InChI |
ARQMRNKGOQCCDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



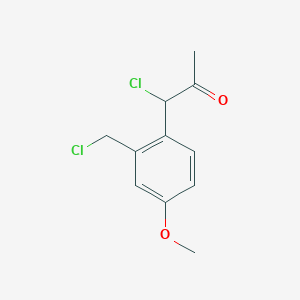
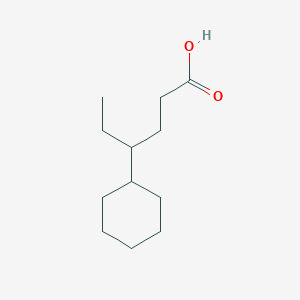
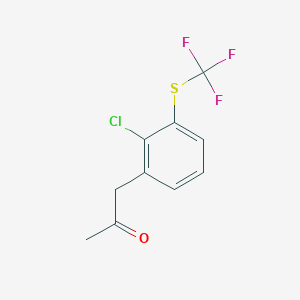

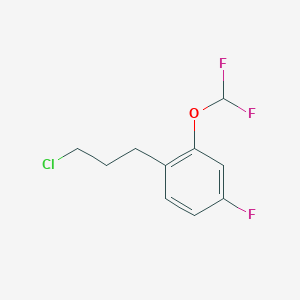
![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
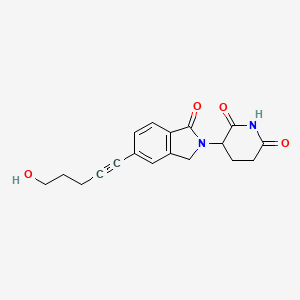
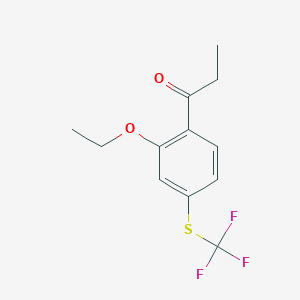

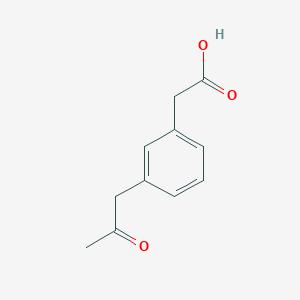
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)

